molecular formula C13H9NO B1287924 Benzo[f]isoquinolin-4(3H)-one CAS No. 30081-63-1

Benzo[f]isoquinolin-4(3H)-one

Cat. No.: B1287924
CAS No.: 30081-63-1
M. Wt: 195.22 g/mol
InChI Key: WMSJINODUNXFFQ-UHFFFAOYSA-N
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Description

Benzo[f]isoquinolin-4(3H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a fused benzene and isoquinoline ring system with a ketone functional group at the 4-position

Biochemical Analysis

Biochemical Properties

Benzo[f]isoquinolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This compound also affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been shown to inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA during replication and transcription . This inhibition can result in changes in gene expression and cellular function. Additionally, this compound can induce the production of reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular processes, such as apoptosis and cell cycle regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound has been found to localize in the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[f]isoquinolin-4(3H)-one can be synthesized through several methods. One common approach involves the aza Diels–Alder reaction, where 1,2,4-triazines act as dienes and aryne intermediates serve as dienophiles. This reaction typically occurs in anhydrous toluene at 140°C under an argon atmosphere, yielding the target compound in good yields .

Another method involves the use of aryliodonium salts as coupling partners for the arylation of the isoquinolone scaffold. This reaction can be catalyzed by palladium or iridium systems, leading to selective C4 or C8 arylation .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes such as cross-coupling reactions. These methods utilize commercially available starting materials and catalysts to achieve high yields and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, is also being explored to reduce the environmental impact of industrial production .

Chemical Reactions Analysis

Types of Reactions

Benzo[f]isoquinolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and dihydroisoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Benzo[f]isoquinolin-4(3H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Benzo[f]isoquinolin-4(3H)-one can be compared with other isoquinoline derivatives, such as:

Properties

IUPAC Name

3H-benzo[f]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJINODUNXFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590574
Record name Benzo[f]isoquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30081-63-1
Record name Benzo[f]isoquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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